
2-(4-Bromo-1H-indazol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromo-1H-indazol-3-yl)ethanamine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 4-position and an ethanamine group at the 3-position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1H-indazol-3-yl)ethanamine typically involves the formation of the indazole core followed by the introduction of the bromine atom and the ethanamine group. One common method involves the cyclization of 2-azidobenzaldehydes with amines
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(4-bromo-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-6-2-1-3-7-9(6)8(4-5-11)13-12-7/h1-3H,4-5,11H2,(H,12,13) |
InChI Key |
JEAHTULHJNDANJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11867785.png)
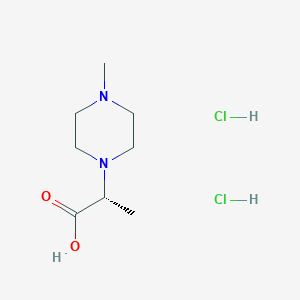
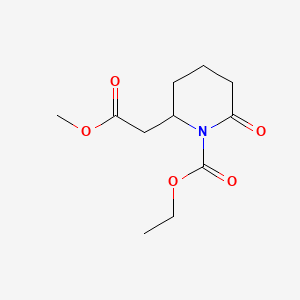
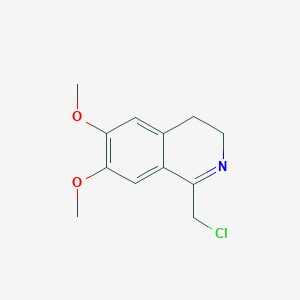

![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)

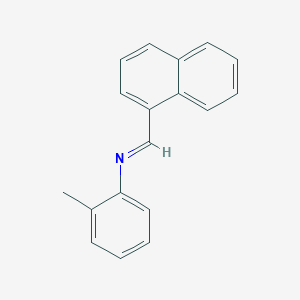

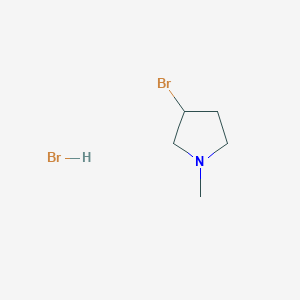

![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)
